molecular formula C7H14Br2 B6152859 1-bromo-2-(bromomethyl)-4-methylpentane CAS No. 837407-36-0

1-bromo-2-(bromomethyl)-4-methylpentane

Cat. No.: B6152859
CAS No.: 837407-36-0
M. Wt: 258
InChI Key:
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Description

1-Bromo-2-(bromomethyl)-4-methylpentane is an organic compound with the molecular formula C7H14Br2. It is a brominated alkane, characterized by the presence of two bromine atoms attached to a pentane chain. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(bromomethyl)-4-methylpentane can be synthesized through several methods. One common approach involves the bromination of 4-methylpentane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction typically proceeds via a free radical mechanism, where the bromine atoms are added to the carbon atoms of the pentane chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The bromination process is carefully controlled to minimize the formation of by-products and ensure the desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(bromomethyl)-4-methylpentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like tert-butanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted alkanes or alkenes.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-4-methylpentane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 1-bromo-2-(bromomethyl)-4-methylpentane involves its reactivity as an alkylating agent. The bromine atoms can participate in nucleophilic substitution reactions, where they are replaced by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylpropane: Similar in structure but with a shorter carbon chain.

    1-Bromo-2-(bromomethyl)benzene: Contains a benzene ring instead of a pentane chain.

    1-Bromo-2-butanone: Contains a carbonyl group, making it more reactive in certain reactions.

Uniqueness

1-Bromo-2-(bromomethyl)-4-methylpentane is unique due to its specific substitution pattern and the presence of two bromine atoms on a pentane chain. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

837407-36-0

Molecular Formula

C7H14Br2

Molecular Weight

258

Purity

95

Origin of Product

United States

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